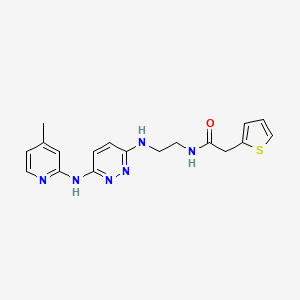
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Precursors are reacted under controlled conditions to form the pyridazine structure.
- Substitution Reactions : The 4-methylpyridin-2-yl group is introduced through substitution reactions.
- Attachment of Functional Groups : The aminoethyl group is attached via nucleophilic substitution, followed by the introduction of the thiophenyl acetamide moiety through amidation reactions.
Anticancer Properties
Research indicates that derivatives of pyridazine and thiophene exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values often below 10 µM.
- HepG2 (liver cancer) : Some derivatives exhibit IC50 values around 4.37 µM .
A study highlighted that compounds with a thiadiazole moiety demonstrated mechanisms such as inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
Antimicrobial Activity
In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although specific data on this compound remains limited compared to its anticancer studies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Study on Anticancer Activity : A recent study assessed various derivatives against multiple cancer cell lines, finding that modifications to the pyridazine ring significantly enhanced activity against MCF-7 cells with IC50 values reaching as low as 8 µM .
- Thiadiazole Derivatives Research : Another investigation into thiadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models, suggesting a promising avenue for further research into the biological activity of related compounds .
Data Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-(2-(...)) | MCF-7 | <10 | Enzyme inhibition |
| N-(2-(...)) | HepG2 | 4.37 | DNA synthesis inhibition |
| Thiadiazole | Various | Varies | Kinase interaction |
Propiedades
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-6-7-19-17(11-13)22-16-5-4-15(23-24-16)20-8-9-21-18(25)12-14-3-2-10-26-14/h2-7,10-11H,8-9,12H2,1H3,(H,20,23)(H,21,25)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPUXAPQSHYLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













